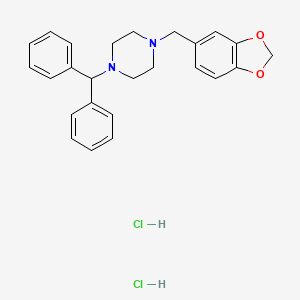
Vialibran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Vialibran involves several steps, typically starting with the preparation of the piperazine ring. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions with various benzyl halides to introduce the desired substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Vialibran undergoes several types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the benzyl positions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Vialibran has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of piperazine derivatives.
Biology: Researchers investigate its effects on cellular pathways and its potential as a vasodilator.
Medicine: Although not highly effective, it has been studied for its potential use in treating angina and other cardiovascular conditions.
Industry: this compound’s derivatives are explored for their potential use in pharmaceuticals and other chemical industries.
Mechanism of Action
The mechanism of action of Vialibran involves its interaction with coronary blood vessels, leading to vasodilation. It likely targets specific receptors or ion channels on the vascular smooth muscle cells, causing relaxation and increased blood flow. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Vialibran can be compared with other piperazine derivatives and coronary vasodilators:
Diphenylpiperazine: Another piperazine derivative with similar vasodilating properties.
Benzylpiperazine: Known for its stimulant effects, it differs significantly in its pharmacological profile.
Diltiazem: A well-known coronary vasodilator, it is more effective in clinical settings compared to this compound.
This compound’s uniqueness lies in its specific chemical structure and its moderate efficacy as a vasodilator, making it a subject of interest for further research.
Properties
CAS No. |
96588-03-3 |
|---|---|
Molecular Formula |
C25H28Cl2N2O2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-benzhydryl-4-(1,3-benzodioxol-5-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C25H26N2O2.2ClH/c1-3-7-21(8-4-1)25(22-9-5-2-6-10-22)27-15-13-26(14-16-27)18-20-11-12-23-24(17-20)29-19-28-23;;/h1-12,17,25H,13-16,18-19H2;2*1H |
InChI Key |
NABGGBAFLGQEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















